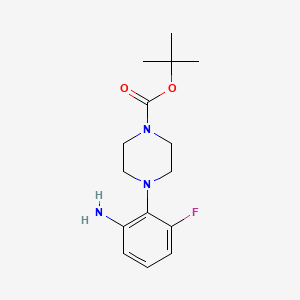

tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-amino-6-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the fluorophenyl group to a more reactive phenyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate serves as a scaffold for designing novel drugs. Researchers modify its structure to create derivatives with improved pharmacological properties. The compound's piperazine ring provides conformational flexibility, enhancing interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that some derivatives of this compound exhibit moderate antibacterial effects against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. Additionally, certain derivatives show antifungal activity, making them potential candidates for developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. By targeting specific pathways involved in cell proliferation and apoptosis, it may play a role in cancer therapy. Studies have shown that structural modifications can enhance its efficacy against various cancer cell lines.

Neuropharmacology

This compound has also been explored for its potential neuropharmacological effects. It may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression or anxiety.

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of 2-amino-6-fluoroaniline with tert-butyl 4-piperazinecarboxylate in solvents like dichloromethane or ethanol under controlled conditions.

Key Steps in Synthesis :

- Preparation of Reactants : Obtain 2-amino-6-fluoroaniline and tert-butyl 4-piperazinecarboxylate.

- Reaction Conditions : Conduct the reaction at room temperature or slightly elevated temperatures.

- Purification : Use recrystallization or chromatography to isolate the desired product from by-products.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Mechanism of Action : The compound modulates the activity of enzymes or receptors, influencing various biochemical pathways.

- Target Interaction : It primarily targets Mixed Lineage Kinase domain-Like pseudokinase (MLKL), affecting necroptotic pathways and potentially preventing cell death in models of necroptosis.

Cell Death Modulation

In studies focused on necroptosis, this compound demonstrated the ability to inhibit MLKL-mediated cell death. Results indicated a significant reduction in cell death rates in treated cells compared to controls, suggesting its potential as a therapeutic agent in conditions characterized by excessive necroptosis.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The amino group and fluorophenyl group allow the compound to bind to enzymes or receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological activity being investigated.

Comparación Con Compuestos Similares

- tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate is unique due to the position of the amino and fluorophenyl groups. This specific arrangement influences its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with biological targets and its overall stability.

Actividad Biológica

tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate (CAS No. 1173833-72-1) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C15H22FN3O2 and molecular weight of 295.35 g/mol . The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. This compound has been studied for its effects on:

- Cytotoxicity : Exhibiting selective cytotoxicity against certain cancer cell lines.

- Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.

- Receptor Modulation : Acting as an antagonist or agonist at specific neurotransmitter receptors, influencing neurological pathways.

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound:

Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 and U-937. The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against these cells, suggesting its potential as a chemotherapeutic agent .

Study 2: Mechanistic Insights

Further research revealed that the compound induces apoptosis through the activation of the p53 pathway, leading to increased expression levels of pro-apoptotic factors and cleavage of caspase-3 in MCF-7 cells. This mechanism highlights the compound's potential role in cancer therapy by promoting apoptosis in malignant cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and permeability across biological membranes, making it a viable candidate for further development. Studies indicate that it is a substrate for P-glycoprotein but does not inhibit key cytochrome P450 enzymes, suggesting a favorable safety profile .

Propiedades

IUPAC Name |

tert-butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(16)5-4-6-12(13)17/h4-6H,7-10,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLKLTXXFZNQIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.